(2E)-3-(2,2-dimethylhydrazin-1-yl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile
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Overview
Description
“(2E)-3-(2,2-dimethylhydrazin-1-yl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile” is a complex organic compound that features a combination of functional groups, including a dimethylamino group, a sulfonyl group, and a nitrile group. This compound is of interest in various fields of chemistry due to its unique structure and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2E)-3-(2,2-dimethylhydrazin-1-yl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the enamine: Starting with a suitable ketone or aldehyde, the enamine can be formed by reacting with a secondary amine such as dimethylamine.
Sulfonylation: The enamine can then be reacted with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, under basic conditions to introduce the sulfonyl group.
Nitrile formation: Finally, the nitrile group can be introduced through a dehydration reaction, often using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“(2E)-3-(2,2-dimethylhydrazin-1-yl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile” can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration as a potential pharmaceutical intermediate or active ingredient.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which “(2E)-3-(2,2-dimethylhydrazin-1-yl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile” exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-((Dimethylamino)amino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile
- 3-((Dimethylamino)amino)-2-((4-methoxyphenyl)sulfonyl)prop-2-enenitrile
Uniqueness
“(2E)-3-(2,2-dimethylhydrazin-1-yl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile” is unique due to the specific combination of functional groups and the presence of the 4-methylphenyl sulfonyl moiety, which can impart distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
(E)-3-(2,2-dimethylhydrazinyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-10-4-6-11(7-5-10)18(16,17)12(8-13)9-14-15(2)3/h4-7,9,14H,1-3H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDKWWPAKOZTLY-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CNN(C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/NN(C)C)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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